![molecular formula C11H14O3 B14492614 Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)- CAS No. 63296-56-0](/img/structure/B14492614.png)
Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)- is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) attached to a carbon atom, which is also bonded to a hydrogen atom and a phenylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)- typically involves the reaction of a suitable aldehyde precursor with phenylmethanol under specific conditions. One common method involves the use of a protecting group strategy, where the aldehyde is first protected with a phenylmethoxy group, followed by subsequent deprotection to yield the desired compound. The reaction conditions often include the use of an acid catalyst and controlled temperature to ensure the selective formation of the (2S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of reagents and catalysts, as well as the reaction parameters, are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The phenylmethoxy group may also contribute to the compound’s overall reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanal, 2-methyl-3-phenyl-: Another aldehyde with a similar structure but different substituents.
Propanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)-: A compound with a methoxy group on the phenyl ring.
Propionaldehyde: A simpler aldehyde with a shorter carbon chain.
Uniqueness
Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)- is unique due to its specific structural features, including the (2S)-configuration and the presence of the phenylmethoxy group
Eigenschaften
CAS-Nummer |
63296-56-0 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
(2S)-2-(phenylmethoxymethoxy)propanal |
InChI |
InChI=1S/C11H14O3/c1-10(7-12)14-9-13-8-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
HOLIWIAOUNQYRC-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C=O)OCOCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C=O)OCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


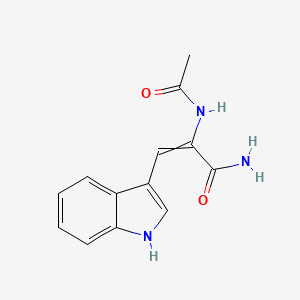
![6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane](/img/structure/B14492547.png)
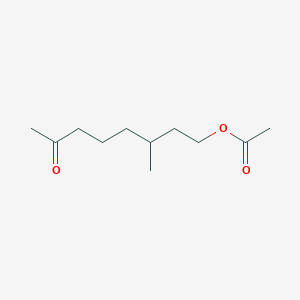

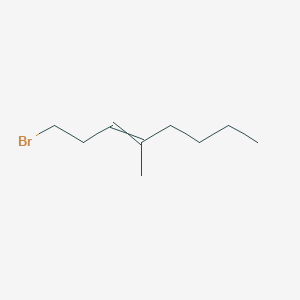
![4,4'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14492583.png)
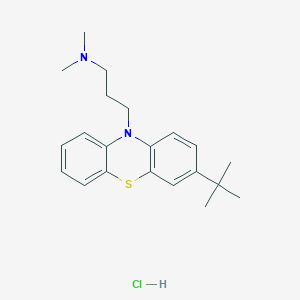
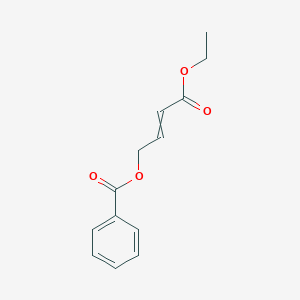
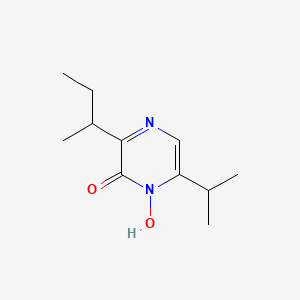
![methyl (3E,5E)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate](/img/structure/B14492597.png)



![[2-(2-{Phenyl[(E)-(quinolin-8-yl)diazenyl]methylidene}hydrazinyl)phenoxy]acetic acid](/img/structure/B14492621.png)
